molecular formula C30H26O14 B3416401 Prodelphinidin B3 CAS No. 78362-05-7

Prodelphinidin B3

Cat. No.: B3416401
CAS No.: 78362-05-7
M. Wt: 610.5 g/mol
InChI Key: RTEDIEITOBJPNI-MDPSILPBSA-N
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Description

Prodelphinidin B3 is a prodelphinidin dimer, a type of condensed tannin composed of gallocatechin and catechin units. It is naturally found in various food products such as barley, beer, fruits, and pod vegetables. This compound is known for its antioxidant properties and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of prodelphinidin B3 involves Lewis acid-mediated equimolar condensations between a catechin and/or gallocatechin nucleophile and a gallocatechin electrophile . This method ensures the formation of the desired dimer without excessive polymerization.

Industrial Production Methods: Industrial production of this compound can be achieved through extraction from natural sources such as barley and pomegranate peels. High-performance liquid chromatography (HPLC) is often used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Prodelphinidin B3 undergoes various chemical reactions, including oxidation, reduction, and substitution. During depolymerization under oxidative conditions, it yields delphinidin .

Common Reagents and Conditions:

    Oxidation: Typically involves oxidative agents such as hydrogen peroxide or oxygen.

    Reduction: Can be achieved using reducing agents like sodium borohydride.

    Substitution: Often involves nucleophilic substitution reactions with reagents like halogens or alkyl groups.

Major Products: The major product formed from the oxidation of this compound is delphinidin, a type of anthocyanidin .

Mechanism of Action

Prodelphinidin B3 exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The compound also interferes with protein targets of the PI3K/Akt/mTOR and MAPK signaling pathways, which are involved in cell growth and survival .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific dimeric structure composed of gallocatechin and catechin units. This structure contributes to its potent antioxidant properties and its ability to undergo specific chemical reactions that yield beneficial products like delphinidin .

Properties

IUPAC Name

(2R,3S)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24-,27-,28+,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEDIEITOBJPNI-MDPSILPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030248
Record name Prodelphinidin B3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78362-05-7
Record name Prodelphinidin B3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78362-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prodelphinidin B3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078362057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prodelphinidin B3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRODELPHINIDIN B3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKF63X6RDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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